Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
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Overview
Description
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a chemical compound with the molecular formula C12H11ClN2O2S3 and a molecular weight of 346.879 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and antifungal agent.
Mechanism of Action
The mechanism of action of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can be compared with other similar compounds, such as:
- Methyl ({5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
- Methyl ({5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
- Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
These compounds share similar structures but differ in the substituents on the benzyl group, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorobenzyl substitution, which may confer distinct reactivity and biological activity.
Biological Activity
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a compound that belongs to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₁ClN₂O₂S₂
CAS Number: 3763111-35-9
Molecular Weight: 376.11 g/mol
The compound features a thiadiazole ring substituted with a chlorobenzyl thio group and an acetate moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested:
- MCF-7 (Breast Cancer)
- HepG2 (Liver Cancer)
- Findings:
The anticancer activity is believed to be mediated through:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
- Apoptotic Pathways: Enhanced expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 2.32 | Apoptosis induction |
This compound | HepG2 | 5.36 | Cell cycle arrest |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated notable antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens.
Antifungal and Bacterial Activity
Preliminary assessments suggest that compounds within this class may possess antifungal and antibacterial properties, although detailed studies specifically targeting this compound are still required.
Case Studies and Research Findings
A review on biological activities of 1,3,4-thiadiazole derivatives emphasizes their diverse pharmacological effects including:
Properties
Molecular Formula |
C12H11ClN2O2S3 |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
CPUHGNDDKKRFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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